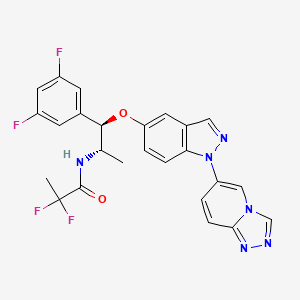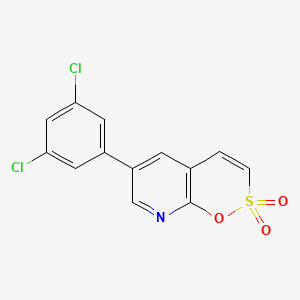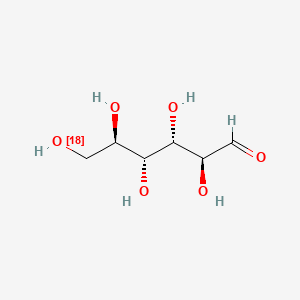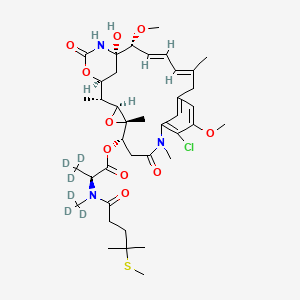
Bis(2-ethylhexyl)adipate-D8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-ethylhexyl)adipate-D8 is a deuterium-labeled version of bis(2-ethylhexyl)adipate, a widely used plasticizer. The deuterium labeling makes it particularly useful in scientific research, especially in studies involving mass spectrometry. The compound has the molecular formula C22H34D8O4 and a molecular weight of 378.62 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis(2-ethylhexyl)adipate-D8 is synthesized through the esterification of adipic acid with deuterium-labeled 2-ethylhexanol. The reaction typically involves the use of a catalyst such as sulfuric acid or boric acid to facilitate the esterification process . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction is conducted in large reactors with continuous monitoring of temperature and pressure to optimize yield and purity. The product is then purified through distillation and other separation techniques to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
Bis(2-ethylhexyl)adipate-D8 undergoes several types of chemical reactions, including:
Substitution: The ester groups can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed
Hydrolysis: Adipic acid and deuterium-labeled 2-ethylhexanol.
Oxidation: Various carboxylic acids and aldehydes.
Substitution: Ester derivatives with different nucleophiles.
Scientific Research Applications
Bis(2-ethylhexyl)adipate-D8 is extensively used in scientific research due to its stable isotope labeling. Some of its applications include:
Mass Spectrometry: Used as an internal standard for quantification and identification of compounds in complex mixtures.
Environmental Studies: Employed in tracing the fate and transport of plasticizers in environmental samples.
Biomedical Research: Utilized in studies investigating the metabolism and toxicology of plasticizers in biological systems.
Industrial Applications: Used in the development and testing of new plasticizers and polymers.
Mechanism of Action
The mechanism of action of bis(2-ethylhexyl)adipate-D8 is primarily related to its role as a plasticizer. It interacts with polymer chains, increasing their flexibility and reducing brittleness. The deuterium labeling does not significantly alter its plasticizing properties but makes it detectable in analytical studies. The molecular targets include polymer chains, and the pathways involve physical interactions that modify the mechanical properties of the polymers .
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl)adipate: The non-deuterated version, widely used as a plasticizer.
Di(2-ethylhexyl)phthalate: Another common plasticizer with similar applications but different chemical structure.
Diisononyl adipate: A similar plasticizer with different alkyl groups.
Uniqueness
Bis(2-ethylhexyl)adipate-D8 is unique due to its deuterium labeling, which makes it particularly useful in analytical and tracing studies. This labeling allows for precise quantification and identification in mass spectrometry, providing an advantage over non-labeled analogs .
Properties
Molecular Formula |
C22H42O4 |
|---|---|
Molecular Weight |
378.6 g/mol |
IUPAC Name |
bis(2-ethylhexyl) 2,2,3,3,4,4,5,5-octadeuteriohexanedioate |
InChI |
InChI=1S/C22H42O4/c1-5-9-13-19(7-3)17-25-21(23)15-11-12-16-22(24)26-18-20(8-4)14-10-6-2/h19-20H,5-18H2,1-4H3/i11D2,12D2,15D2,16D2 |
InChI Key |
SAOKZLXYCUGLFA-QSIDXAOLSA-N |
Isomeric SMILES |
[2H]C([2H])(C(=O)OCC(CC)CCCC)C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OCC(CC)CCCC |
Canonical SMILES |
CCCCC(CC)COC(=O)CCCCC(=O)OCC(CC)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




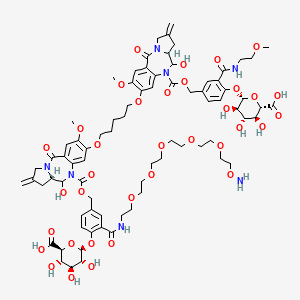


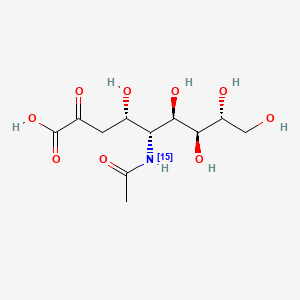

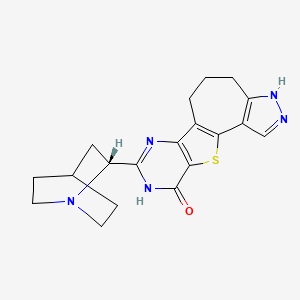
![(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-4-methylpentanoic acid](/img/structure/B12406096.png)
![2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-2-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]-N,N'-dimethylpropanediamide](/img/structure/B12406099.png)
